(+)-Blebbistatin is a small molecule inhibitor that selectively and reversibly inhibits the ATPase activity of non-muscle myosin II (NM II) [, , ]. It is often used as a research tool to study the role of NM II in various cellular processes, including cell motility, cytokinesis, and tissue development [, , , ]. (+)-Blebbistatin is a stereoisomer of (-)-blebbistatin, which is the active form of the molecule and exerts the inhibitory effects on NM II []. (+)-Blebbistatin is generally considered to be inactive and used as a control in experiments [, ].
Blebbistatin was originally isolated from the culture broth of the marine-derived fungus Streptomyces sp. It belongs to the class of compounds known as tetrahydropyrroloquinolinones, characterized by a tricyclic structure that contributes to its biological activity. The compound is classified as a myosin ATPase inhibitor, specifically targeting non-muscle myosin II isoforms, which are critical in various cellular functions.
The synthesis of (+)-blebbistatin involves several key steps to achieve its complex molecular structure. The original synthetic route includes:
Recent advancements have focused on modifying the structure to enhance solubility and reduce phototoxicity, leading to derivatives like para-nitroblebbistatin and para-aminoblebbistatin, which exhibit improved properties while retaining inhibitory activity against myosin II .
The molecular structure of (+)-blebbistatin is characterized by its unique tricyclic framework. Key features include:
Crystallographic studies have shown that blebbistatin binds within a highly conserved region of myosin II, providing insights into its mechanism of action .
Blebbistatin undergoes various chemical reactions that are critical for its function:
The mechanism of action of (+)-blebbistatin involves:
Experimental data indicate that the inhibitor has an IC50 value ranging from 0.5 μM to 5 μM for various myosin II isoforms, highlighting its potency .
The physical and chemical properties of (+)-blebbistatin include:
The applications of (+)-blebbistatin are extensive:
Blebbistatin emerged from a high-throughput chemical library screen targeting non-muscle myosin II adenosine triphosphatase (ATPase) activity. Discovered in the early 2000s, it was identified as a potent inhibitor of actomyosin-based motility with unique specificity toward class II myosins [2] [6]. Initial studies utilized the racemic mixture (±)-blebbistatin, but subsequent chiral separation revealed that the biological activity resided predominantly in the (−)-enantiomer [5] [7]. The (+)-enantiomer was isolated as a stereochemically distinct but biologically inert counterpart, providing a critical control for pharmacological experiments [1] [7]. This enantiomeric separation enabled precise mechanistic studies of myosin function, establishing blebbistatin as a foundational tool in cytoskeletal research [2] [6].
Table 1: Key Milestones in Blebbistatin Enantiomer Research
Year | Development | Significance |
---|---|---|
2003 | Initial identification of (±)-blebbistatin | First myosin II-specific inhibitor from HTS [2] |
2004 | Enantiomeric resolution via chiral chromatography | Demonstrated (−)-form's activity is ~1000× greater than (+)-form [5] |
2005 | Crystal structure of (−)-blebbistatin-myosin complex | Revealed stereospecific binding pocket [8] |
2014 | Synthesis of (+)-enantiomer derivatives | Confirmed structural determinants of inactivity [1] |
(+)-Blebbistatin [(3aR,4S)-3a-Hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one] shares the same molecular formula (C₁₈H₁₆N₂O₂) and mass (292.338 g/mol) as its (−)-counterpart but exhibits reversed chirality at the C3a and C4 positions [1] [5]. X-ray crystallography confirms that the hydroxyl and ketone groups at the C3a-C4 junction adopt a trans-configuration in both enantiomers, but the spatial orientation of these groups relative to the tricyclic core differs fundamentally [5] [8]. The (+)-enantiomer's quinolone ring system and N-phenyl group create a three-dimensional topology incompatible with the hydrophobic pocket of myosin II's 50-kDa cleft [8].
Table 2: Physicochemical Properties of (+)-Blebbistatin
Property | Value/Description | Experimental Evidence |
---|---|---|
Absolute configuration | (3aR,4S) | X-ray crystallography [5] [8] |
Melting point | 215–217°C (decomp.) | Calorimetry [7] |
Solubility (aqueous) | <0.1 mM | Kinetic solubility assay [1] [7] |
UV-Vis λₘₐₓ (methanol) | 340 nm | Spectroscopy [1] |
Fluorescence | Negligible quantum yield | Comparative analysis with (−)-form [1] |
Molecular dynamics simulations reveal that (+)-blebbistatin lacks stabilizing interactions within the myosin binding site:
The enantiomers exhibit profound differences in biological activity due to stereospecific protein recognition. (−)-Blebbistatin inhibits myosin II ATPase by stabilizing an actin-detached state through allosteric interference with phosphate release [2] [3]. In contrast, (+)-blebbistatin shows no significant inhibition even at 100 μM concentrations across diverse myosin isoforms [1] [7].
Table 3: Enantiomeric Selectivity in Myosin Inhibition
Myosin Isoform | (−)-Blebbistatin IC₅₀ (μM) | (+)-Blebbistatin IC₅₀ (μM) | Selectivity Ratio |
---|---|---|---|
Rabbit skeletal muscle II | 0.11–0.50 | >100 | >900× |
Human nonmuscle IIA | 3.58–5.10 | >100 | >28× |
Porcine cardiac muscle | 1.20 | >100 | >83× |
Chicken nonmuscle IIB | 1.80–2.30 | >100 | >56× |
Dictyostelium myosin II | 2.96–4.90 | >100 | >34× |
Data compiled from enzymatic ATPase assays [1] [2] [7]
Mechanistic studies demonstrate that (+)-blebbistatin does not compete with ATP binding nor impede actin-myosin cross-bridge formation [2] [7]. Fluorescence polarization assays confirm a dissociation constant (Kd) >500 μM for (+)-enantiomer binding to myosin II, versus 1–5 μM for the (−)-form [1]. This >100-fold weaker binding arises from:
The biological inertness of (+)-blebbistatin makes it indispensable as a negative control in cell biology studies. Research on cytokinesis, cell migration, and muscle contraction utilizes (+)-blebbistatin to distinguish specific myosin II inhibition from off-target effects [6] [9]. For example, in Dictyostelium studies:
Recent derivative designs (e.g., para-nitroblebbistatin) exploit the stereochemical insights gained from (+)-blebbistatin studies to develop photostable inhibitors with retained enantioselectivity [1]. These advances validate the critical role of absolute configuration in myosin targeting and highlight the continued utility of (+)-blebbistatin as a benchmark for specificity validation in chemical biology.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: